

Spectroscopic Profile of 1-(Cyanomethyl)pyridinium Chloride: A Technical Guide

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Compound of Interest

Compound Name: 1-(Cyanomethyl)pyridinium chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(cyanomethyl)pyridinium chloride**, a pyridinium salt of interest to researchers in organic synthesis and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry analyses of **1-(cyanomethyl)pyridinium chloride**.

^1H NMR (400 MHz, D_2O)	
Chemical Shift (δ) ppm	Description
Data Not Available	Peak list with chemical shifts and coupling constants is not publicly available in the searched resources.

¹³C NMR (D₂O)

Chemical Shift (δ) ppm

Assignment

Data Not Available

Peak list with chemical shifts is not publicly available in the searched resources.

Infrared (IR) Spectroscopy

Method

Key Absorption Bands (cm⁻¹)

KBr Disc

Specific peak frequencies are not detailed in the available resources.

Nujol Mull

Specific peak frequencies are not detailed in the available resources.

Mass Spectrometry

Ion

Predicted m/z

[M]⁺

119.06037[1]

[M+H]⁺

120.06820[1]

[M+Na]⁺

142.05014[1]

[M+NH₄]⁺

137.09474[1]

[M+K]⁺

158.02408[1]

[M-H]⁻

118.05364[1]

Note: The mass spectrometry data presented is based on computational predictions for the cation 1-(cyanomethyl)pyridinium.[1]
Experimental mass spectrum data for 1-(cyanomethyl)pyridinium chloride was not found in the public domain.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **1-(cyanomethyl)pyridinium chloride** are not explicitly available. However, based on general laboratory practices for similar compounds, the following methodologies are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of **1-(cyanomethyl)pyridinium chloride** is dissolved in deuterium oxide (D_2O). A typical concentration for 1H NMR is 5-10 mg/mL and for ^{13}C NMR is 20-50 mg/mL. The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. The chemical shifts are referenced to a suitable internal or external standard.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

KBr Pellet Method: A small amount of **1-(cyanomethyl)pyridinium chloride** (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

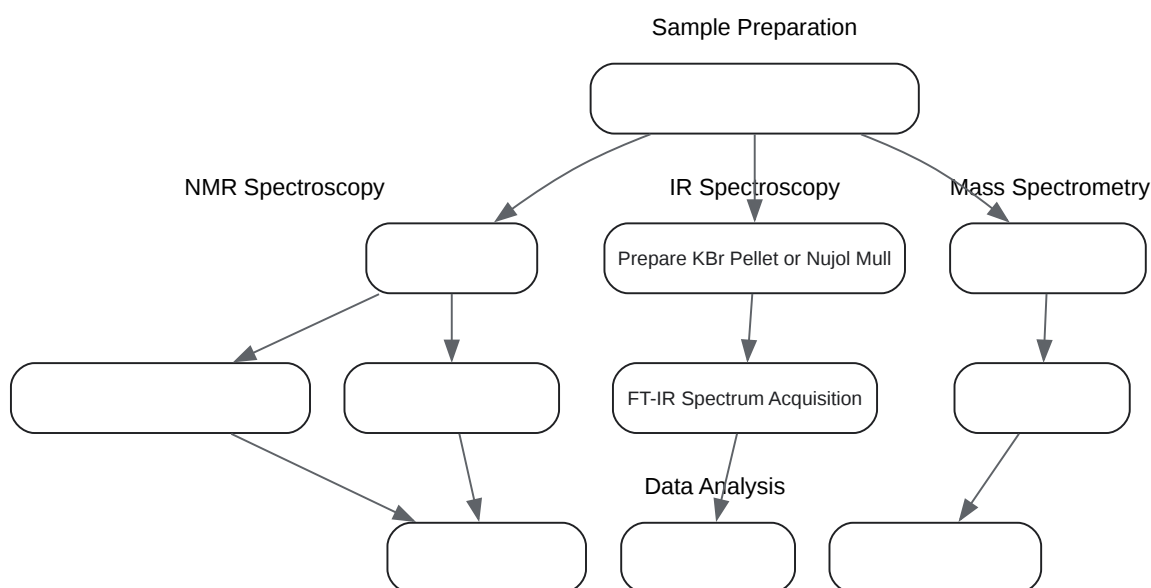
Nujol Mull Method: A few milligrams of the solid sample are ground to a fine powder and then mixed with a drop of Nujol (mineral oil) to form a thick paste (mull). This mull is then spread between two salt plates (e.g., KBr or NaCl) and the IR spectrum is recorded. The characteristic peaks of Nujol should be noted and subtracted from the sample spectrum.

Mass Spectrometry

For a quaternary ammonium salt like **1-(cyanomethyl)pyridinium chloride**, electrospray ionization (ESI) is a suitable mass spectrometry technique. The analysis would be performed in positive ion mode to detect the 1-(cyanomethyl)pyridinium cation. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile/water, and introduced into the mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **1-(cyanomethyl)pyridinium chloride**.



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References

- 1. PubChemLite - 1-(cyanomethyl)pyridinium chloride (C7H7N2) [pubchemlite.lcsb.uni.lu]
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